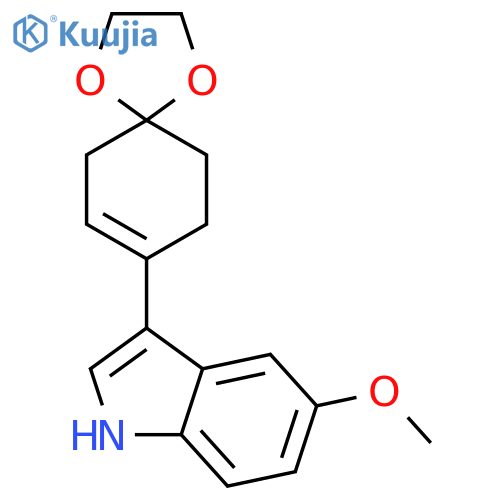

Cas no 185383-63-5 (3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole)

185383-63-5 structure

商品名:3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole

CAS番号:185383-63-5

MF:C17H19NO3

メガワット:285.337664842606

MDL:MFCD06200976

CID:850662

PubChem ID:2764086

3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

- 1H-Indole, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-

- 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole

- 5Y-0011

- CS-0333776

- 3-(1,4-Dioxa-spiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole

- MFCD06200976

- J-517685

- SCHEMBL6635626

- 185383-63-5

- QYGVLTKSAUBNID-UHFFFAOYSA-N

- AKOS005070671

- 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-5-methoxy-1H-indole

- DTXSID90377293

- 3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole

-

- MDL: MFCD06200976

- インチ: InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3

- InChIKey: QYGVLTKSAUBNID-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4

計算された属性

- せいみつぶんしりょう: 285.13649347g/mol

- どういたいしつりょう: 285.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 43.5Ų

じっけんとくせい

- ゆうかいてん: 163-165

3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

- 危険レベル:IRRITANT

3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB339116-5 g |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole, 95%; . |

185383-63-5 | 95% | 5 g |

€859.90 | 2023-07-19 | |

| Chemenu | CM212440-1g |

5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |

185383-63-5 | 95% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM212440-5g |

5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |

185383-63-5 | 95% | 5g |

$653 | 2021-08-04 | |

| Matrix Scientific | 044919-1g |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole, >95% |

185383-63-5 | >95% | 1g |

$304.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D881066-1g |

3-(1,4-Dioxaspiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole |

185383-63-5 | 95% | 1g |

¥4,344.00 | 2022-01-10 | |

| A2B Chem LLC | AE95399-10g |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1h-indole |

185383-63-5 | >95% | 10g |

$1377.00 | 2024-04-20 | |

| Ambeed | A324969-5g |

5-Methoxy-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole |

185383-63-5 | 95+% | 5g |

$617.0 | 2024-04-22 | |

| A2B Chem LLC | AE95399-500mg |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1h-indole |

185383-63-5 | >95% | 500mg |

$302.00 | 2024-04-20 | |

| TRC | D029210-500mg |

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole |

185383-63-5 | 500mg |

$ 365.00 | 2022-06-06 | ||

| Apollo Scientific | OR14208-500mg |

3-(1,4-Dioxaspiro[4,5]dec-7-en-8-yl)-5-methoxy-1H-indole |

185383-63-5 | 500mg |

£148.00 | 2023-09-02 |

3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

185383-63-5 (3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:185383-63-5)3-(1,4-Dioxaspiro4.5dec-7-en-8-yl)-5-methoxy-1H-indole

清らかである:99%

はかる:5g

価格 ($):555.0